molecular formula C17H18BrN3O B2491953 Aza(3-(4-bromophenyl)-7,7-dimethyl(6,7,8-trihydrocinnolin-5-ylidene))methoxymethane CAS No. 1024851-39-5

Aza(3-(4-bromophenyl)-7,7-dimethyl(6,7,8-trihydrocinnolin-5-ylidene))methoxymethane

Cat. No. B2491953
CAS RN: 1024851-39-5
M. Wt: 360.255
InChI Key: HLQNJCGTBIPPCA-LTGZKZEYSA-N
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Description

Synthesis Analysis

The synthesis of related organic compounds often involves multi-step reactions, including bromination, azidation, and cycloaddition reactions. For example, the synthesis of cephamycin scaffolds involves functionalization at specific positions, allowing for the introduction of various moieties through reactions like Cu(I)-catalyzed azide–alkyne cycloaddition (Wendy Y Cun, Paul A Keller, & S. Pyne, 2023). Such methodologies could be relevant for synthesizing compounds with similar structural frameworks.

Molecular Structure Analysis

Molecular structure analysis often employs techniques like X-ray crystallography to elucidate the arrangement of atoms within a compound. A study on a related compound, 3-(4-hydroxy-3-methoxyphenyl)-7,7-dimethyl-7,8-dihydrocinnolin-5(6H)-one, provided structural insights through single-crystal X-ray diffraction, confirming its structure alongside IR, H, and C NMR spectroscopy (J. Khalafy, M. Rimaz, Mahnaz Ezzati, & A. P. Marjani, 2013).

Chemical Reactions and Properties

The chemical reactions and properties of complex organic molecules can involve a range of transformations. For instance, the photochemical decomposition of azides to nitrenes highlights the role of internal conversion and intersystem crossing, which are crucial in understanding the reactivity of such compounds (D. Aranda, F. Avila, & I. López‐Tocón, et al., 2018). These processes are important for designing reactions involving aza compounds.

Physical Properties Analysis

The physical properties of organic compounds, including melting points, boiling points, and solubility, are influenced by their molecular structure. Studies on related compounds, such as the characterization of azo–azomethine derivatives, help understand how structural features affect physical properties (Motaleb Ghasemian, A. Kakanejadifard, & Farideh Azarbani, et al., 2014).

Chemical Properties Analysis

Chemical properties, such as reactivity towards different reagents, stability, and degradation pathways, are key aspects of organic compounds. The synthesis and evaluation of novel bromophenol derivatives as carbonic anhydrase inhibitors demonstrate the approach to studying chemical properties through synthesis, characterization, and biological evaluation (Yusuf Akbaba, H. T. Balaydın, & A. Menzek, et al., 2013).

Scientific Research Applications

Contact and Photocontact Sensitivity to Sunscreens

Research by Schauder and Ippen (1997) discussed the allergy and photoallergy potential of various sunscreen components, highlighting the importance of understanding chemical sensitivity in the development of safer sunscreens. Although this study does not directly mention Aza(3-(4-bromophenyl)-7,7-dimethyl(6,7,8-trihydrocinnolin-5-ylidene))methoxymethane, it underscores the relevance of assessing chemical sensitivities for substances used in dermatological applications (S. Schauder & H. Ippen, 1997).

Effects of 5-Aza-2′-deoxycytidine on Gene Expression

A review by Seelan et al. (2018) on 5-Aza-2′-deoxycytidine (AzaD) examined its effects on gene expression, revealing the complexity of its action beyond promoter demethylation. This insight into the molecular action of AzaD, a chemical with a somewhat related molecular structure, might shed light on potential genetic or epigenetic applications of this compound in therapeutic contexts (R. S. Seelan, P. Mukhopadhyay, M. Pisano, & R. Greene, 2018).

Azithromycin in Viral Infections

Oliver and Hinks (2020) explored the use of Azithromycin for its anti-viral and anti-inflammatory properties, particularly against SARS-CoV-2. The research on Azithromycin, a compound with distinct functions but used in addressing health issues, could imply potential for this compound in developing treatments or preventive measures for viral infections and related conditions (Madeleine E Oliver & T. Hinks, 2020).

Genotoxicity of Azo, Triphenylmethane, and Xanthene Dyes

Combes and Haveland-Smith (1982) reviewed the genotoxicity of various dyes, highlighting the importance of understanding the toxicological profiles of chemical compounds. This research points to the necessity of assessing the safety and environmental impact of synthetic compounds, including those similar to this compound, especially when intended for widespread use (R. Combes & R. B. Haveland-Smith, 1982).

properties

IUPAC Name

(E)-3-(4-bromophenyl)-N-methoxy-7,7-dimethyl-6,8-dihydrocinnolin-5-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrN3O/c1-17(2)9-15-13(16(10-17)21-22-3)8-14(19-20-15)11-4-6-12(18)7-5-11/h4-8H,9-10H2,1-3H3/b21-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLQNJCGTBIPPCA-LTGZKZEYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=NN=C(C=C2C(=NOC)C1)C3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC2=NN=C(C=C2/C(=N/OC)/C1)C3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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